Product packaging for Agomelatine (L(+)-Tartaric acid)(Cat. No.:)

Agomelatine (L(+)-Tartaric acid)

Cat. No.: B560667
M. Wt: 393.4 g/mol
InChI Key: PJOPJXPTFZIKTL-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Chemical Pharmacology of Neuroactive Compounds

The landscape of neuropharmacology has been historically dominated by compounds that target monoaminergic systems, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). tandfonline.comnih.gov However, the discovery and development of neuroactive compounds are evolving, with a growing interest in alternative mechanisms of action. nih.govbiorxiv.org Agomelatine (B1665654) represents a departure from this traditional focus, operating primarily as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor. nih.govpsychiatryonline.orgnih.gov This dual activity places it in a unique pharmacological class, offering a different approach to modulating neuronal circuits involved in mood and circadian rhythms. nih.govtandfonline.com

The study of neuroactive compounds like agomelatine is crucial for understanding the complex signaling pathways within the central nervous system. nih.gov By investigating the interactions of such molecules with their protein targets, researchers can elucidate the biochemical underpinnings of neurological processes and disorders. The development of compounds with novel structures and functions, like agomelatine, provides powerful tools for dissecting these intricate signaling networks. nih.gov

Historical Evolution of Research on Melatonergic and Serotonergic Modulators

The journey to understanding melatonergic and serotonergic systems has been a long and incremental process. The discovery of melatonin (B1676174) in 1958 and the subsequent characterization of its receptors in the late 1970s and 1990s laid the groundwork for the development of melatonergic agonists. wikipedia.org The initial focus was on creating more potent and pharmacokinetically stable analogs of melatonin. wikipedia.org

Concurrently, research into the serotonergic system, which began with the discovery of serotonin receptors in 1957, has led to the identification of numerous receptor subtypes. mdpi.com The 5-HT2C receptor, in particular, has been implicated in the regulation of mood and anxiety. psychiatryonline.orgmdpi.com

The development of agomelatine emerged from the convergence of these two research streams. It was designed to combine the circadian rhythm-regulating effects of melatonergic agonism with the mood-modulating effects of 5-HT2C antagonism. tandfonline.comtandfonline.com This rational drug design approach represents a significant evolution from the often serendipitous discoveries of earlier psychotropic medications. imrpress.comresearchgate.net While many early antidepressants were discovered by chance, agomelatine was the result of a targeted effort to create a compound with a specific, innovative mechanism of action. nih.govimrpress.com

Foundational Research Hypotheses Driving Agomelatine Investigation

The investigation of agomelatine was propelled by several key research hypotheses. The primary hypothesis was that by simultaneously targeting both the melatonergic and serotonergic systems, a synergistic therapeutic effect could be achieved. nih.govtandfonline.com This was based on the understanding that disruptions in circadian rhythms are closely linked to mood disorders. mdpi.com

Key Research Hypotheses:

Circadian Rhythm Resynchronization: A core hypothesis was that agomelatine's potent agonism at MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus would help to resynchronize disrupted circadian rhythms, a common feature of depression. psychiatryonline.orgmdpi.com Preclinical studies in animal models demonstrated agomelatine's ability to correct disturbances in the sleep-wake cycle. mdpi.comwikipedia.org

Enhancement of Dopamine and Norepinephrine Release: The antagonism of 5-HT2C receptors was hypothesized to increase the release of dopamine and norepinephrine, particularly in the frontal cortex. nih.govwikipedia.org This is because 5-HT2C receptors normally exert an inhibitory influence on these neurotransmitter pathways. nih.govwikipedia.org

Neurogenesis and Neurotrophic Factor Modulation: Another area of investigation was the potential for agomelatine to promote neurogenesis and increase levels of brain-derived neurotrophic factor (BDNF). tandfonline.comdovepress.com Preclinical studies in rat models have shown that agomelatine administration can lead to an increase in cellular proliferation and survival in the hippocampus, as well as elevated levels of BDNF mRNA and protein. tandfonline.comtandfonline.com

These foundational hypotheses have guided the preclinical and clinical research on agomelatine, seeking to validate its unique mechanism of action and its potential therapeutic benefits.

Detailed Research Findings

Receptor Binding Affinity

Binding assays have been crucial in characterizing the pharmacological profile of agomelatine. These studies have consistently demonstrated its high affinity for melatonergic receptors and a lower, but significant, affinity for the 5-HT2C receptor.

Receptor SubtypeBinding Affinity (Ki)Cell Line/TissueReference
MT1 (human)0.1 nMCHO cells wikipedia.org
MT2 (human)0.12 nMCHO cells wikipedia.org
5-HT2C (human, cloned)631 nM- wikipedia.org
5-HT2B (human, cloned)660 nM- wikipedia.org
5-HT2A (human, cloned)> 10,000 nM- wikipedia.org

This table is interactive. You can sort the data by clicking on the column headers.

Preclinical Research Findings

A substantial body of preclinical research has explored the effects of agomelatine in various animal models. These studies have provided evidence supporting the initial research hypotheses.

Preclinical ModelKey FindingImplicationReference
Animal models of depression (e.g., learned helplessness, chronic mild stress)Demonstrated antidepressant-like effectsSupports the therapeutic potential of agomelatine for depression wikipedia.orgresearchgate.net
Models of circadian rhythm disruptionResynchronized circadian rhythmsConfirms the chronobiotic effects of agomelatine mdpi.comwikipedia.org
In vivo microdialysis in ratsIncreased dopamine and norepinephrine release in the frontal cortexValidates the 5-HT2C antagonist-mediated disinhibition of catecholamine pathways wikipedia.org
Rat models of neurogenesisEnhanced hippocampal neurogenesis and increased BDNF levelsSuggests a potential role in neuronal plasticity and repair tandfonline.comtandfonline.comdovepress.com
Animal models of anxietyExhibited anxiolytic-like effectsIndicates a potential therapeutic application for anxiety disorders nih.govmdpi.com

This table is interactive. You can sort the data by clicking on the column headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO8 B560667 Agomelatine (L(+)-Tartaric acid)

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Modification Strategies for Agomelatine

Methodologies for Agomelatine (B1665654) Synthesis

The synthesis of Agomelatine has evolved through various methodologies, driven by the need for efficient, scalable, and cost-effective industrial production. Researchers have explored multiple synthetic pathways starting from different precursors and employing a range of chemical reactions.

Advanced Synthetic Routes to N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

One established multi-step route begins with 7-methoxy-1-tetralone (B20472). This process involves a Reformatsky reaction with ethyl bromoacetate, followed by sulfur dehydrogenation to create the naphthalene (B1677914) ring system, yielding 7-methoxy-1-naphthyl acetic acid ethyl ester. Subsequent steps include hydrolysis, chlorination, ammonification, dehydration, reduction, and finally, acetylation to yield Agomelatine. This eight-step process, however, is characterized by low total recovery and harsh reaction conditions, making it less suitable for industrial-scale production. wikipedia.org

More advanced and industrially viable routes have since been developed to overcome these limitations:

Route from 7-methoxy-1-tetralone via Cyanoacetic Acid: An alternative pathway involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid to form (7-methoxy-1,4-dihydro-1-naphthyl)acetonitrile. This intermediate is then aromatized using a hydrogen acceptor like allyl methacrylate (B99206) with a Palladium on carbon (Pd/C) catalyst. The resulting (7-methoxy-1-naphthyl)acetonitrile undergoes reduction and acetylation to produce Agomelatine in a more efficient four-step reaction sequence. wikipedia.org

Route via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction: This approach represents another key strategy for synthesizing the Agomelatine core structure. It utilizes regioselective Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction as pivotal steps. scispace.com

Route from 8-aminonaphthalen-2-ol: This pathway employs commercially viable starting materials and involves a sequence of diazotization-iodination, formylation, carbon-carbon bond formation via a nitroaldol reaction, and subsequent Pd/C hydrogenation of the β-nitrovinylnaphthalene intermediate, followed by the final N-acetylation step. scispace.com

Role of L(+)-Tartaric Acid in Salt Formation and Crystallization Processes

In pharmaceutical development, converting an active pharmaceutical ingredient (API) into a salt or co-crystal is a critical step to enhance its physicochemical properties, such as stability, solubility, and bioavailability. google.commedchemexpress.com Agomelatine, being an amidic compound, can form multicomponent solids with various organic acids. google.commedchemexpress.comlibretexts.org

A distinction is made between salts, where a proton is transferred between the molecular components to form ions, and co-crystals, which consist of neutral molecules held together by non-covalent bonds. google.commedchemexpress.comlibretexts.org While amides are generally considered neutral and tend to form co-crystals, Agomelatine has been shown to form salts with strong acids like benzenesulfonic, hydrobromic, and hydroiodic acids. google.comlibretexts.org Co-crystals of Agomelatine have been successfully prepared with acids such as citric acid, maleic acid, and oxalic acid. google.commedchemexpress.comlibretexts.orgnih.gov

L(+)-Tartaric acid is used to form a specific salt or co-crystal of Agomelatine, referred to as Agomelatine L(+)-Tartaric acid. wikipedia.org The formation of such a crystalline solid is crucial for obtaining a well-defined and reproducible form of the drug, which is essential for consistent manufacturing and pharmacological performance. google.com While Agomelatine itself is not a chiral molecule, chiral agents like tartaric acid are widely used in a process known as chiral resolution to separate racemic mixtures into their constituent enantiomers by forming diastereomeric salts with different solubilities. google.comnih.gov However, in the case of the achiral Agomelatine, the primary role of L(+)-Tartaric acid is to serve as a co-former to produce a stable, solid crystalline form with reliable physicochemical characteristics.

Optimization of Reaction Pathways for Yield and Stereochemical Control

The optimization of synthetic pathways for Agomelatine is primarily driven by the need for economically efficient and scalable processes for industrial production. Key objectives include maximizing yield, minimizing reaction time, avoiding expensive or hazardous reagents, and ensuring the formation of the desired crystalline form. wikipedia.orgresearchgate.netgoogle.com

Early synthetic methods were often hampered by long reaction times and the use of costly reagents, rendering them unsuitable for commercial-scale manufacturing. researchgate.net For instance, syntheses involving Pd cross-coupling reactions, while effective, rely on expensive catalysts that are difficult to recycle.

Process optimization has focused on several key areas:

Improving Reaction Conditions: Efforts have been made to replace harsh reaction conditions with milder and more environmentally friendly alternatives. This includes avoiding high temperatures that can lead to compound decomposition. researchgate.net

Selection of Reagents: The choice of reagents is critical. Optimization involves replacing expensive and hazardous chemicals with more commercially viable and safer options. For example, one improved process involves the reduction of an ester intermediate with sodium borohydride (B1222165) in the presence of a catalyst, followed by a series of activation, substitution, hydrolysis, and acetylation steps.

Crystallization Control: It is important to obtain a well-defined and perfectly reproducible crystalline form of the final product. google.com Research into different salt and co-crystal forms, including the use of L(+)-Tartaric acid, is part of this optimization to ensure consistent product quality.

As Agomelatine is achiral, stereochemical control is not a factor in the final steps of its synthesis. However, for synthetic routes that may involve chiral intermediates, controlling stereochemistry would be a critical aspect of optimization to ensure the correct final product is formed efficiently.

Design and Development of Agomelatine Analogues and Derivatives

The development of Agomelatine analogues and derivatives is guided by the goal of enhancing its pharmacological profile, including efficacy and receptor selectivity. This involves systematic modifications of its chemical structure based on an understanding of how it interacts with its biological targets.

Structure-Activity Relationship (SAR) Studies on Melatonergic Ligands

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand like Agomelatine relates to its biological activity at melatonergic (MT₁ and MT₂) receptors. These studies have identified key pharmacophoric requirements for receptor binding and activation. google.commedchemexpress.com

For melatonergic ligands in general, several structural features are crucial:

Indole (B1671886) Bioisostere: Most melatonergic ligands feature an indole ring, as seen in melatonin (B1676174), or a bioisostere (a chemical substitute with similar physical or chemical properties) that mimics its function. In Agomelatine, the indole is replaced by a naphthalene ring system. researchgate.netmedchemexpress.com

Methoxy (B1213986) Group: A methoxy group, or a substituent with similar stereoelectronic properties, is a critical feature for high-affinity binding to melatonin receptors. medchemexpress.comnih.gov

Alkylamide Side Chain: The N-acetyl side chain is vital for the intrinsic activity and high binding affinity of these ligands. nih.gov Modifications to this chain significantly impact the compound's interaction with the receptors.

SAR studies on Agomelatine and related compounds have provided more specific insights. The design of new ligands is often driven by ligand-based techniques, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. The recent elucidation of the three-dimensional structures of the MT₁ and MT₂ receptors has provided an atomic-level basis for understanding ligand-receptor interactions and designing new, more selective agonists.

Table 1: Key Structural Features and Their Role in Melatonergic Ligand Activity
Structural FeatureRole in ActivityExample Modification in Analogues
Aromatic Core (Indole/Naphthalene)Provides the primary scaffold for receptor interaction.Replacement of naphthalene with other bicyclic or heterocyclic systems.
7-Methoxy GroupEssential for high-affinity binding to MT₁ and MT₂ receptors. medchemexpress.comnih.govReplacement with larger arylalkyl or aryloxyalkyl groups to probe for MT₁ selectivity. scispace.com
N-Acetyl Side ChainCrucial for agonist activity and binding affinity. nih.govIncorporation into rigid heterocyclic rings (e.g., oxadiazole, tetrazole) to constrain conformation. google.comnih.gov

Exploration of Conformationally Constrained Scaffolds

A key strategy in designing new Agomelatine analogues is the exploration of conformationally constrained scaffolds. google.comnih.gov The flexible N-acetyl side chain of Agomelatine can adopt multiple conformations. By incorporating this side chain into a more rigid structure, researchers aim to "lock" it into a conformation that is optimal for receptor binding, potentially increasing affinity and selectivity for either the MT₁ or MT₂ receptor subtype. google.com

Several novel, conformationally restricted analogues of Agomelatine have been synthesized and evaluated:

The N-acetyl side chain has been replaced by various rigid heterocyclic systems, including oxathiadiazole-2-oxide, oxadiazole-5(4H)-one, tetrazole, oxazolidinone, pyrrolidinone, imidazolidinedione, thiazole, and isoxazole (B147169) moieties. google.comnih.gov

However, research has shown that these modifications often lead to a decrease in binding affinities at both MT₁ and MT₂ receptors compared to Agomelatine itself. This suggests that the conformational flexibility of the side chain is important for optimal interaction with the binding pocket of these receptors. google.com

Table 2: Binding Affinities of Conformationally Constrained Agomelatine Analogues
Compound/ScaffoldModificationMT₁ Affinity (Ki, nM)MT₂ Affinity (Ki, nM)
Agomelatine (Reference)Flexible N-acetyl side chain0.06 - 0.10.12 - 0.27
Oxathiadiazole-2-oxide AnalogueSide chain replaced by rigid ring>10,000>10,000
Oxadiazole-5(4H)-one AnalogueSide chain replaced by rigid ring>10,000>10,000
Tetrazole AnalogueSide chain replaced by rigid ring>10,000>10,000
Oxazolidinone Analogue (7a)Side chain incorporated into ring23452
Pyrrolidinone Analogue (7b)Side chain incorporated into ring15634
Data derived from studies on novel conformationally constrained analogues. google.comnih.govwikipedia.org

Derivatization Strategies to Modulate Receptor Affinity and Selectivity

The unique pharmacological profile of agomelatine, characterized by potent agonism at melatonergic MT1 and MT2 receptors and antagonism at the serotonergic 5-HT2C receptor, has prompted extensive research into derivatization strategies to fine-tune its receptor affinity and selectivity. nih.govnih.gov These efforts aim to enhance therapeutic efficacy, explore the distinct roles of each receptor subtype, and elucidate the structure-activity relationships (SAR) governing ligand-receptor interactions. nih.gov Key modifications have focused on the N-acetyl side chain and the naphthalenic core.

One major strategy involves modifying the flexible N-acetyl side chain. Introducing conformational constraints by replacing this side chain with various rigid heterocyclic moieties has been explored. For instance, incorporating structures like oxathiadiazole-2-oxide, oxadiazole-5(4H)-one, tetrazole, and isoxazole generally resulted in a decreased binding affinity for both MT1 and MT2 receptors, with a more pronounced reduction at the MT1 subtype. nih.gov However, this decrease in MT1 affinity led to the emergence of weak MT2 selectivity in some analogues, such as those incorporating oxazolidinone or pyrrolidinone rings. nih.gov This suggests that the flexibility of the ethylamido side chain is crucial for high-affinity binding at both melatonergic receptors, but restricting its conformation can introduce a degree of selectivity. nih.gov

Further modifications to the acetamide (B32628) group itself have yielded significant insights. A study exploring a series of naphthalenic derivatives found that substituting the methyl of the acetamide with an ethyl group could enhance binding affinity at both MT1 and MT2 receptors. rsc.org The insertion of a hydroxymethyl group at the beta position of the ethyl acetamide chain was shown to improve affinity for the 5-HT2C receptor while maintaining potent, submicromolar binding at the MT1 and MT2 receptors. rsc.org Stereochemistry also plays a critical role; separating the enantiomers of these modified compounds revealed that the (R)-enantiomers were more potent 5-HT2C antagonists than their (S)-counterparts, which were devoid of 5-HT2C activity. rsc.org For example, the R-fluoroacetamide derivative demonstrated the most potent binding affinity for the 5-HT2C receptor in its series. rsc.org

Another approach focused on creating derivatives to block key metabolic pathways of agomelatine. This led to the synthesis of an acetamide and an acrylamide (B121943) derivative that both exhibited strong binding affinities at MT1, MT2, and 5-HT2C receptors. nih.gov These findings underscore that subtle modifications to the side chain can significantly modulate the affinity across all three target receptors.

Table 1: Receptor Binding Affinities (pKi) of Selected Agomelatine Derivatives
CompoundModification StrategyMT1 Affinity (pKi)MT2 Affinity (pKi)5-HT2C Affinity (pKi)
AgomelatineParent Compound8.809.106.20 researchgate.net
Acetamide Derivative AMetabolism Blocking7.967.866.64 nih.gov
Acrylamide Derivative BMetabolism Blocking7.958.686.44 nih.gov
R-fluoroacetamide (R-3c)Side-chain Substitution (β-hydroxymethyl)7.109.106.73 rsc.org
S-fluoroacetamide (S-3c)Side-chain Substitution (β-hydroxymethyl)5.987.60< 5 rsc.org

Development of Novel Chemotypes with Modified Pharmacological Profiles

Beyond simple derivatization, research has focused on developing entirely new chemical scaffolds inspired by agomelatine's pharmacophore to achieve novel or improved pharmacological profiles. This involves more drastic structural changes, such as bioisosteric replacement and scaffold hopping, moving beyond the naphthalene-ethyl-amide framework.

The development of agomelatine itself is a prime example of a successful bioisosteric modification, where the indole ring of melatonin was replaced with a naphthalene ring. scielo.brresearchgate.net This fundamental change from an indole to a naphthalene core maintained high affinity for melatonergic receptors while introducing the beneficial 5-HT2C antagonism, thereby creating a new chemotype with a dual pharmacological action. researchgate.net This success has inspired further exploration of bioisosteres for the naphthalenic nucleus, including other bicyclic ring systems, although many of these initial modifications led to a decrease in receptor affinity. documentsdelivered.com

A more advanced strategy, known as "scaffold hopping," has been employed to design novel antidepressant agents that retain the functional characteristics of agomelatine but are based on a different core structure. nih.gov This approach led to the identification and synthesis of a series of 3,4-dihydroisoquinoline (B110456) compounds. nih.govresearchgate.net One of these compounds, designated 6a-1, demonstrated significant neuroprotective effects in cellular models and antidepressant-like activity in animal models. nih.gov The mechanism of this novel chemotype appears to differ from or expand upon that of agomelatine, as its effects were linked to the upregulation of brain-derived neurotrophic factor (BDNF) and a reduction of reactive oxygen species (ROS). nih.gov Furthermore, compound 6a-1 exhibited less hepatotoxicity than agomelatine in preliminary studies, indicating a potentially improved safety profile. nih.govresearchgate.net

Another research direction has involved significant modifications of the amide side-chain to create new classes of compounds. In one study, nineteen analogues were synthesized by replacing the terminal acetamide group with various other functionalities. nih.gov An imide derivative from this series, compound 4a, showed potent protective effects on neuron-like cells and demonstrated significant antidepressant-like activity in the forced swim test. nih.govresearchgate.net This imide-based chemotype represents a departure from the simple amide structure of agomelatine and its close analogues, offering a new avenue for developing candidates with potentially better efficacy and safety profiles. nih.gov

Table 2: Novel Chemotypes Inspired by Agomelatine and Their Pharmacological Profiles
Chemotype ClassExample CompoundCore ScaffoldKey Pharmacological Profile Features
Naphthalenic Analogue (Parent)AgomelatineNaphthaleneMT1/MT2 agonist, 5-HT2C antagonist nih.gov
3,4-DihydroisoquinolinesCompound 6a-13,4-DihydroisoquinolineNeuroprotective effects, antidepressant-like activity, BDNF upregulation, reduced ROS nih.govresearchgate.net
Amide Side-Chain ModifiedCompound 4aNaphthalene (with imide side-chain)Neuroprotective effects, antidepressant-like activity, potentially lower cytotoxicity nih.gov

Molecular Mechanisms and Receptor Pharmacology of Agomelatine

Melatonin (B1676174) Receptor (MT1 and MT2) Agonism

Agomelatine (B1665654) demonstrates high affinity and agonist activity at both MT1 and MT2 melatonin receptors, which are instrumental in regulating circadian rhythms. nih.govresearchgate.net

Binding assays have established that agomelatine possesses a high affinity for human melatonin MT1 and MT2 receptors. nih.gov Studies using transfected cells, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells expressing these receptors, have quantified this affinity. The dissociation constant (Ki) values for agomelatine at these receptors are in the nanomolar range, indicating potent binding. medchemexpress.comcaltagmedsystems.co.uk For instance, Ki values have been reported as 0.1 nM and 0.06 nM for CHO-hMT1 and HEK-hMT1 respectively, and 0.12 nM and 0.27 nM for CHO-hMT2 and HEK-hMT2, respectively. medchemexpress.comcaltagmedsystems.co.ukbiocompare.com Another study reported a Ki of 0.1nM for MT1 and 0.12nM for MT2. mybiosource.com

ReceptorCell LineKi (nM)
Human MT1CHO0.1 medchemexpress.comcaltagmedsystems.co.uk
Human MT1HEK0.06 medchemexpress.comcaltagmedsystems.co.uk
Human MT2CHO0.12 medchemexpress.comcaltagmedsystems.co.uk
Human MT2HEK0.27 medchemexpress.comcaltagmedsystems.co.uk

This table presents the in vitro binding affinity (Ki) of Agomelatine for human MT1 and MT2 receptors expressed in different cell lines.

Functionally, agomelatine acts as a full agonist at both MT1 and MT2 receptors. medchemexpress.com In cellular assays, its activation of these receptors leads to downstream signaling events characteristic of melatonin receptor agonism. For example, in cells expressing MT1 or MT2 receptors, agomelatine has been shown to inhibit the production of cyclic AMP (cAMP). nih.gov The half-maximal effective concentration (EC50) values for agomelatine in functional assays are also in the low nanomolar range, with reported values of 1.6±0.4 nM for CHO-hMT1 and 0.10±0.04 nM for CHO-hMT2. medchemexpress.combiocompare.com This confirms its potent agonist activity. In PC12 cells, the neuroprotective effects of agomelatine against amyloid-beta-induced toxicity, such as reducing oxidative stress and tau protein phosphorylation, were prevented by the melatonin receptor antagonist luzindole, further supporting that these effects are mediated through the activation of melatonin receptors. dovepress.com

Compared to the endogenous hormone melatonin, agomelatine exhibits enhanced metabolic stability due to the replacement of an indole (B1671886) ring with a naphthalene (B1677914) ring. researchgate.net This structural modification contributes to a longer biological half-life, potentially leading to more effective regulation of circadian rhythms. researchgate.net While both melatonin and agomelatine are agonists at MT1 and MT2 receptors, agomelatine's additional antagonist activity at 5-HT2C receptors confers a distinct pharmacological profile. nih.gov This dual action is thought to provide a therapeutic advantage over pure melatonergic agents. nih.gov In terms of receptor activation, both melatonin and agomelatine activate G-protein-dependent signaling pathways. nih.gov However, their effects can differ in the context of receptor heteromers. For instance, in cells co-expressing MT2 and 5-HT2C receptors, melatonin can activate the inositol (B14025) phosphate (B84403) (IP) signaling pathway, an effect not seen in cells expressing only MT2 receptors. nih.gov In this same system, agomelatine antagonizes the melatonin-induced IP production. nih.gov

Serotonin (B10506) Receptor (5-HT2C and 5-HT2B) Antagonism

A key feature distinguishing agomelatine from other melatonergic agents is its antagonist activity at specific serotonin receptors. nih.gov

Agomelatine demonstrates a moderate affinity for 5-HT2C and 5-HT2B receptors, while showing negligible affinity for other serotonin receptor subtypes like 5-HT2A and 5-HT1A. nih.govmedchemexpress.com The pKi values, which are the negative logarithm of the Ki, have been reported to be 6.4 for native porcine 5-HT2C receptors and 6.2 for cloned human 5-HT2C receptors. medchemexpress.comcaltagmedsystems.co.uk The pKi for cloned human 5-HT2B receptors is reported as 6.6. nih.govmedchemexpress.com This translates to a Ki of 631nM for the 5-HT2C receptor. mybiosource.com

ReceptorSourcepKi
5-HT2CNative (porcine)6.4 medchemexpress.comcaltagmedsystems.co.uk
5-HT2CCloned (human)6.2 medchemexpress.comcaltagmedsystems.co.uk
5-HT2BCloned (human)6.6 nih.govmedchemexpress.com

This table presents the in vitro binding affinity (pKi) of Agomelatine for 5-HT2C and 5-HT2B receptors.

In functional cellular assays, agomelatine acts as an antagonist at 5-HT2C and 5-HT2B receptors. nih.gov In cells expressing human 5-HT2C receptors, agomelatine has been shown to antagonize the effects of serotonin, such as the serotonin-induced specific binding of [35S]-GTP-γ-S to G-proteins and the activation of phospholipase C (PLC). nih.gov Specifically, in HEK-293 cells expressing unedited human 5-HT2C(INI) receptors, agomelatine abolished the 5-HT-induced accumulation of inositol phosphate (IP) with a pKB value of 5.94±0.09. oup.com Further studies have characterized agomelatine as a neutral antagonist at constitutively active 5-HT2C receptors. nih.govoup.com This means that unlike inverse agonists, agomelatine does not inhibit the basal activity of these receptors but blocks the effects of agonists like serotonin. oup.com At human 5-HT2B receptors, agomelatine also behaved as an antagonist in an assay measuring [3H]-phosphatidylinositol depletion. nih.gov

Neutral Antagonism Profile at 5-HT2C Receptors

Agomelatine distinguishes itself from many other psychoactive compounds through its specific interaction with the serotonin 5-HT2C receptor. It functions not as an inverse agonist, but as a neutral antagonist. oup.comwikipedia.org This means that while it blocks the receptor from being activated by serotonin, it does not independently alter the receptor's basal or constitutive activity. oup.com This is a key characteristic, as some 5-HT2C receptors exhibit constitutive activity, meaning they are active even in the absence of an agonist. nih.gov

Preclinical studies have demonstrated that agomelatine acts as a neutral antagonist at both unedited human 5-HT2C(INI) receptors, which are known to be constitutively active, and at native 5-HT2C receptors found in mouse cortical neurons. nih.gov In experimental settings, agomelatine was shown to abolish the effects of both 5-HT (an agonist) and inverse agonists like SB206,553 and S32006 at these receptors. oup.com This neutral antagonism is significant because long-term treatment with a neutral antagonist, such as agomelatine, does not lead to an increase in the cell surface expression of 5-HT2C receptors. nih.gov This may contribute to a lower risk of certain side effects and withdrawal symptoms upon discontinuation of treatment. wikipedia.orgnih.gov

Agomelatine's affinity for the 5-HT2C receptor is notable, although it is considerably lower than its affinity for melatonergic receptors. wikipedia.org It also displays some affinity for 5-HT2B receptors, where it also acts as an antagonist, but has negligible interaction with 5-HT2A receptors. wikipedia.orgnih.gov

Synergistic Receptor Interactions and Downstream Signaling Pathways

The therapeutic potential of agomelatine is believed to stem from the synergistic interplay between its agonist activity at melatonergic (MT1 and MT2) receptors and its antagonist activity at 5-HT2C receptors. nih.govnih.gov This dual action leads to a cascade of downstream signaling events that modulate various neuronal processes.

Investigation of Convergent Signaling Cascades Mediating Dual Action

The combination of MT1/MT2 receptor agonism and 5-HT2C receptor antagonism results in unique and synergistic downstream effects that are not observed with either action alone. cambridge.org For instance, this synergy is crucial for increasing brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and reducing stress-induced glutamate (B1630785) release in the amygdala. cambridge.org The existence of heteromeric complexes of MT1/MT2 and 5-HT2C receptors at a cellular level may provide a structural basis for this synergistic action. nih.gov

Activation of MT1 and MT2 receptors, which are primarily coupled to Gαi proteins, leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation and reduced protein kinase A (PKA) activity. vidal.ru In contrast, 5-HT2C receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com Agomelatine's dual action modulates these distinct pathways, leading to a complex and integrated cellular response. nih.gov For example, in cells co-expressing MT2 and 5-HT2C receptors, agomelatine acts as an agonist on the cAMP pathway while behaving as a neutral antagonist on the IP pathway relative to melatonin. nih.gov

Modulation of Monoaminergic Neurotransmission in Specific Brain Regions (Preclinical Studies)

A key consequence of agomelatine's 5-HT2C receptor antagonism is the disinhibition of dopaminergic and noradrenergic pathways in specific brain areas. wikipedia.orgsrce.hr Blockade of 5-HT2C receptors, which normally exert an inhibitory influence, leads to an increased release of dopamine (B1211576) and norepinephrine (B1679862), particularly in the frontal cortex. wikipedia.orgcambridge.org This effect has led to agomelatine being referred to as a norepinephrine-dopamine disinhibitor (NDDI). wikipedia.orgsrce.hr

Preclinical studies have consistently shown this enhancement of frontal cortex monoamine levels. wikipedia.orgexplorationpub.com Notably, this increase in dopamine and norepinephrine does not appear to extend to the nucleus accumbens or striatum. wikipedia.org This regional specificity may be a distinguishing feature of agomelatine compared to other 5-HT2C antagonists. wikipedia.org In the ventral tegmental area (VTA), while agomelatine alone did not alter the firing rate of dopaminergic neurons, it effectively blocked the inhibitory effect of a 5-HT2C receptor agonist. wikipedia.org

Preclinical ModelBrain RegionKey FindingsReference
Animal modelsFrontal CortexIncreased release of norepinephrine and dopamine. wikipedia.org
Animal modelsNucleus AccumbensNo significant effect on dopamine and norepinephrine release. wikipedia.org
Animal modelsStriatumNo significant effect on dopamine and norepinephrine release. wikipedia.org
Animal modelsVentral Tegmental Area (VTA)Abolished the inhibition of dopaminergic neurons by a 5-HT2C receptor agonist. wikipedia.org

Influence on Glutamatergic Systems (Preclinical Models)

Agomelatine also exerts a significant influence on the glutamatergic system, which is increasingly implicated in the pathophysiology of mood disorders. explorationpub.comwjgnet.com Preclinical studies have demonstrated that agomelatine can modulate glutamatergic neurotransmission, particularly in brain regions associated with mood and cognition. explorationpub.comexplorationpub.com

One of the most notable effects is its ability to reduce the excessive release of glutamate induced by stress. nih.govresearchgate.net In animal models of acute stress, agomelatine was shown to prevent the stress-induced increase in glutamate release in the prefrontal and frontal cortex. wjgnet.com This effect is attributed to the synergistic action of its melatonergic and 5-HT2C antagonist properties, as neither a selective 5-HT2C antagonist nor melatonin alone could replicate this outcome. cambridge.org

Furthermore, chronic treatment with agomelatine has been found to correct deficits in glutamate release in the ventral hippocampus of rats subjected to prenatal stress. jneurosci.org In these models, agomelatine restored the depolarization-evoked release of glutamate from synaptosomes to normal levels. jneurosci.org This normalization of glutamatergic function was associated with the correction of behavioral abnormalities. jneurosci.org Agomelatine has also been shown to reverse stress-induced reductions in the levels of metabotropic glutamate receptors (mGlu2/3 and mGlu5) in the hippocampus. wjgnet.com In models of ischemic stroke, agomelatine's ability to modulate glutamatergic neurotransmission is considered a key aspect of its neuroprotective effects. explorationpub.com Additionally, in a neurodevelopmental model using an ibotenate-induced lesion (a glutamate analogue), agomelatine demonstrated neuroprotective effects. nih.gov

Preclinical ModelBrain RegionKey FindingsReference
Acute stress modelsPrefrontal/Frontal CortexPrevents stress-induced increase in glutamate release. wjgnet.com
Prenatal restraint stressVentral HippocampusCorrects deficits in depolarization-evoked glutamate release. jneurosci.org
Prenatal restraint stressHippocampusReverses reduced levels of mGlu2/3 and mGlu5 receptors. wjgnet.com
Ibotenate-induced lesion in newborn miceBrainDemonstrated neuroprotective effects against glutamate analogue-induced damage. nih.gov

Neurobiological Effects and Preclinical Models of Agomelatine

Investigation of Neuroplasticity and Neurogenesis

Agomelatine's influence on neuronal plasticity and the generation of new neurons has been a significant area of research, with studies focusing on key brain regions implicated in mood regulation.

Cellular Proliferation and Survival in Neural Structures (e.g., hippocampus, dentate gyrus)

Preclinical studies consistently demonstrate that agomelatine (B1665654) promotes cellular proliferation and survival in the hippocampus, particularly within the dentate gyrus. In rodent models of stress, chronic administration of agomelatine has been shown to increase the number of newly generated cells in this region. nih.govoup.comnih.gov For instance, in rats subjected to chronic mild stress, agomelatine treatment reversed the stress-induced decrease in the survival of newborn cells in the dentate gyrus. nih.gov Similarly, in a footshock stress model, agomelatine enhanced both hippocampal cell proliferation and survival in stressed rats. nih.gov Studies have also indicated that these effects can be region-specific, with some research pointing to a more pronounced impact on the ventral hippocampus, an area closely linked to emotional responses. nih.govoup.com Furthermore, agomelatine has been observed to increase the total number of neurons in the dentate gyrus and the CA1-3 regions of the hippocampus in diabetic rats, suggesting a neuroprotective and regenerative capacity. mdpi.com

Table 1: Effects of Agomelatine on Cellular Proliferation and Survival in Preclinical Models

Model Brain Region Effect Reference
Chronic Mild Stress (Rats) Dentate Gyrus Reverses stress-induced decrease in newborn cell survival nih.gov
Footshock Stress (Rats) Hippocampus Enhances cell proliferation and survival nih.gov
Non-stressed Adult Rats Ventral Dentate Gyrus Increases cell proliferation and neurogenesis nih.gov
Glucocorticoid Receptor-Impaired Mice Ventral Hippocampus Increases survival of newly formed cells nih.govoup.com

Synaptic Plasticity and Morphological Adaptations (e.g., dendritic length, branching, synapsin I expression)

Agomelatine has been shown to influence synaptic plasticity and neuronal morphology, which are crucial for healthy brain function and are often impaired in stress-related disorders. In preclinical models, agomelatine treatment has been associated with increases in dendritic length and branching in hippocampal neurons. researchgate.net For example, in corticosterone-treated mice, a model of chronic stress, agomelatine increased the maturation of newborn neurons in the dentate gyrus, as indicated by more complex dendritic trees. oup.com

Furthermore, agomelatine has been found to modulate the expression of proteins involved in synaptic function, such as synapsin I. In rats exposed to chronic footshock stress, agomelatine treatment partially counteracted the stress-induced changes in both total and phosphorylated synapsin I expression in the medial prefrontal cortex and hippocampus. nih.govwjgnet.comsemanticscholar.org This suggests that agomelatine can modulate synaptic function. nih.gov Additionally, in a model of lipopolysaccharide-induced neurotoxicity, agomelatine upregulated the expression of pre- and postsynaptic plasticity markers, including synapsin I, synaptophysin, and PSD-95. nih.gov

Table 2: Effects of Agomelatine on Synaptic Plasticity and Morphology

Model Brain Region Effect Reference
Corticosterone-treated Mice Dentate Gyrus Increases maturation of newborn neurons (dendritic complexity) oup.com
Postnatal Hippocampal Cultures Hippocampus Increased dendritic length and branching points researchgate.net
Chronic Footshock Stress (Rats) Medial Prefrontal Cortex, Hippocampus Partially counteracts stress-induced changes in synapsin I expression nih.govwjgnet.comsemanticscholar.org

Regulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)

A key mechanism through which agomelatine is thought to exert its neuroplastic effects is by regulating the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). BDNF is critical for neuronal survival, growth, and plasticity. researchgate.net

Numerous preclinical studies have demonstrated that agomelatine treatment increases BDNF levels in the brain, particularly in the hippocampus and prefrontal cortex. nih.govwjgnet.comnih.gov For instance, in rats subjected to chronic unpredictable mild stress, agomelatine treatment significantly increased hippocampal BDNF protein expression. nih.gov Similarly, in glucocorticoid receptor-impaired mice, both agomelatine and fluoxetine (B1211875) reversed the downregulation of BDNF mRNA expression in the hippocampus. nih.gov The increase in BDNF expression is thought to be mediated by the synergistic action of agomelatine on both melatonergic and 5-HT2C receptors. nih.gov This upregulation of BDNF is believed to contribute to the observed increases in neurogenesis and synaptic plasticity. researchgate.netclinical-practice-and-epidemiology-in-mental-health.com

Table 3: Effects of Agomelatine on BDNF Expression

Model Brain Region Effect on BDNF Reference
Chronic Unpredictable Mild Stress (Rats) Hippocampus Increased protein expression nih.gov
Glucocorticoid Receptor-Impaired Mice Hippocampus Reversed downregulation of mRNA expression nih.gov
Healthy Rats Prefrontal Cortex, Hippocampus Increased mRNA and protein levels nih.gov

Chronobiological Impact in Animal Models

A distinguishing feature of agomelatine is its profound effect on circadian rhythms, which are often disrupted in mood disorders.

Resynchronization of Circadian Rhythms and Endogenous Clocks (e.g., Suprachiasmatic Nucleus activity, physiological rhythms)

Agomelatine has consistently demonstrated the ability to resynchronize disrupted circadian rhythms in various animal models. mdpi.com This effect is primarily attributed to its agonist activity at MT1 and MT2 melatonin (B1676174) receptors located in the suprachiasmatic nucleus (SCN), the body's master clock. nih.govpsychiatryonline.org The integrity of the SCN is essential for agomelatine's chronobiotic effects. nih.govsrce.hr

In models of delayed sleep-phase syndrome and jet lag, agomelatine accelerates the re-entrainment of locomotor activity rhythms to a new light-dark cycle. mdpi.comnih.gov It has also been shown to restore normal circadian rhythms of motor activity and the sleep/wake cycle in rats exposed to prenatal restraint stress. nih.gov Furthermore, agomelatine can increase the amplitude of circadian rhythms, such as body temperature and melatonin secretion. nih.govtandfonline.com These effects are not dependent on the pineal gland. srce.hr

Alterations in Circadian Clock Gene Expression Profiles (e.g., Per1, Per2, Cry1, Clock)

The molecular basis for agomelatine's chronobiotic effects involves the modulation of core clock gene expression. The circadian clock is driven by a feedback loop of specific genes, including Per1, Per2, Cry1, and Clock. researchgate.net

Studies have shown that models of depression are associated with altered expression of these clock genes in various brain regions. nih.gov While agomelatine has a clear impact on behavioral and physiological rhythms, its direct effect on restoring the expression patterns of these core clock genes in animal models of depression has been less consistent. One study in a chronic mild stress model found that agomelatine was unable to restore the impaired circadian pattern of clock gene expression, suggesting its antidepressant action might not be directly linked to the molecular circadian rhythms in that specific model. researchgate.netresearchgate.net However, other research suggests that melatonergic agonists, in general, can normalize the expression of core circadian genes like CLOCK, PER1, PER2, and CRY1. sci-hub.sesci-hub.se The synchronization of circadian clocks by both light and serotonin (B10506), which is modulated by agomelatine's 5-HT2C antagonism, is known to coincide with the modulation of Per1 and Per2 genes. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
Agomelatine
Fluoxetine
Melatonin
Corticosterone
S22153 (MT1/MT2 melatonin receptor antagonist)
Ramelteon
Imipramine (B1671792)
Venlafaxine
Duloxetine
Sertraline
Desvenlafaxine
Tianeptine
Bupropion
PD98059
S32006 (5-HT2c antagonist)
Ritanserin
Quipazine
Hypericin

Influence on Sleep-Wake Cycle Architecture in Preclinical Species

Agomelatine has been shown to influence the sleep-wake cycle in various preclinical models, largely attributed to its dual action as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C serotonin receptor. psychiatryonline.orgnih.govnih.govdrugbank.comnih.govsrce.hr This unique pharmacological profile allows it to resynchronize disrupted circadian rhythms, a common feature in depressive disorders. psychiatryonline.orgnih.govnih.govdovepress.com

In rodent models, the administration of agomelatine has demonstrated a clear impact on sleep architecture. For instance, in rats, agomelatine administered shortly before the dark phase led to an increased duration of both REM and slow-wave sleep (SWS), while decreasing the wake state for a period of three hours. nih.govresearchgate.netnih.gov Conversely, when administered at the onset of the light phase, it produced no significant changes to the sleep-wake cycle. nih.govresearchgate.net This suggests a time-dependent effect of agomelatine on sleep regulation.

Studies comparing agomelatine to other compounds have further highlighted its distinct effects. Melatonin, for example, induced a temporary increase in REM sleep followed by a decrease in both REM and SWS and an increase in wakefulness. nih.govresearchgate.net Ramelteon, a selective melatonin receptor agonist, caused a transient increase in REM sleep. nih.govresearchgate.net A selective 5-HT2C receptor antagonist, S32006, mimicked the increase in SWS seen with agomelatine but decreased REM sleep. nih.gov These comparisons underscore the unique contribution of agomelatine's combined receptor activity to its effects on sleep. nih.gov

Furthermore, in a rat model of prenatal restraint stress, which is used to model depression-like states, chronic treatment with agomelatine was found to correct abnormalities in the sleep-wake cycle and sleep architecture. researchgate.netoup.com Specifically, it reversed the reduced duration of slow-wave sleep and the increased duration and number of REM sleep events observed in the stressed animals. oup.com This corrective effect on sleep was significantly diminished by the administration of an MT1/MT2 melatonin receptor antagonist, S22153, indicating the crucial role of melatonergic receptors in this action. oup.com

Table 1: Effects of Agomelatine on Sleep-Wake Cycle in Preclinical Models

Model Key Findings Reference
Normal Rats Increased duration of REM and SWS when administered before the dark phase. nih.govresearchgate.netnih.gov
Normal Rats No significant changes when administered at the onset of the light phase. nih.govresearchgate.net
Prenatal Restraint Stress in Rats Corrected reduced slow-wave sleep and increased REM sleep. oup.com
Chronic Constant Light in Rats Restored diurnal rhythm of motor activity and corrected impaired sleep/wake cycle. nih.gov

Anti-inflammatory and Antioxidative Mechanisms

Reduction of Oxidative Stress Markers and Reactive Oxygen Species (in vitro and in vivo models)

Agomelatine has demonstrated notable antioxidant properties by reducing markers of oxidative stress and reactive oxygen species (ROS) in both in vitro and in vivo models. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is increasingly implicated in the pathophysiology of depression. mdpi.complos.orgplos.org

In a chronic social defeat stress (CSDS) model in mice, agomelatine treatment effectively reversed the stress-induced increase in the oxidative damage marker malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH) levels in the hippocampus. mdpi.com Concurrently, it restored the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), which were diminished by the stress exposure. mdpi.com Dihydroethidium (DHE) staining further confirmed that agomelatine significantly mitigated the elevation of ROS in the hippocampus of CSDS-exposed mice. mdpi.com

Similarly, in a chronic restraint stress (CRS) model, agomelatine treatment led to a significant improvement in depression-like behaviors, which was associated with the activation of catalase in the hippocampus and serum. plos.orgplos.org This resulted in increased SOD expression and reduced MDA expression, indicating a reduction in oxidative stress damage. plos.orgplos.org

In vitro studies have corroborated these findings. In PC12 cells exposed to amyloid-beta (Aβ) 25-35, a model for Alzheimer's disease-related oxidative stress, agomelatine was shown to reduce levels of MDA, LDH, and ROS. researchgate.net Another in vitro study using a neuronal cell line confirmed that agomelatine increased glutathione levels and glutathione peroxidase activity. mdpi.com However, one in vitro study reported that agomelatine did not show significant ROS scavenging capacity for hydroxyl radicals, hydrogen peroxide, or nitric oxide compared to standard antioxidants. nih.govnih.gov This suggests that agomelatine's antioxidant effects in vivo may be more related to the modulation of endogenous antioxidant systems rather than direct scavenging of ROS. nih.govnih.gov

Table 2: Agomelatine's Effects on Oxidative Stress Markers

Model Marker Effect of Agomelatine Reference
Chronic Social Defeat Stress (Mice) Malondialdehyde (MDA) Decreased mdpi.com
Chronic Social Defeat Stress (Mice) Lactate Dehydrogenase (LDH) Decreased mdpi.com
Chronic Social Defeat Stress (Mice) Superoxide Dismutase (SOD) Increased mdpi.com
Chronic Social Defeat Stress (Mice) Glutathione (GSH) Increased mdpi.com
Chronic Social Defeat Stress (Mice) Reactive Oxygen Species (ROS) Decreased mdpi.com
Chronic Restraint Stress (Mice) Catalase Increased plos.orgplos.org
Chronic Restraint Stress (Mice) Superoxide Dismutase (SOD) Increased plos.orgplos.org
Chronic Restraint Stress (Mice) Malondialdehyde (MDA) Decreased plos.orgplos.org
Aβ25-35-treated PC12 cells Malondialdehyde (MDA) Decreased researchgate.net
Aβ25-35-treated PC12 cells Lactate Dehydrogenase (LDH) Decreased researchgate.net
Aβ25-35-treated PC12 cells Reactive Oxygen Species (ROS) Decreased researchgate.net
Neuronal cell line Glutathione Increased mdpi.com
Neuronal cell line Glutathione Peroxidase Increased mdpi.com

Activation of Cellular Antioxidant Defense Pathways (e.g., Nrf2 signaling)

Agomelatine has been shown to activate cellular antioxidant defense pathways, a key mechanism underlying its neuroprotective and antidepressant-like effects. One of the critical pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

In a model of cerebral ischemia or reperfusion injury, agomelatine significantly increased the expression of heme oxygenase-1 (HO-1) and other antioxidative enzymes, an effect mediated by the Nrf2 pathway. explorationpub.com This suggests that agomelatine's protective effects against brain injury are, at least in part, due to its ability to bolster the endogenous antioxidant response through Nrf2 activation. explorationpub.com

While direct evidence for agomelatine's modulation of Nrf2 in models of depression is still emerging, its documented ability to increase the activity of antioxidant enzymes like catalase and superoxide dismutase in stress models points towards the engagement of such protective pathways. mdpi.complos.orgplos.org The activation of these enzymes is a downstream consequence of Nrf2 activation.

Modulation of Inflammatory Mediators in Neural Tissues (Preclinical Studies)

Agomelatine has been demonstrated to modulate inflammatory mediators in neural tissues in various preclinical studies, suggesting that its anti-inflammatory properties contribute to its therapeutic effects.

In a study using a lipopolysaccharide (LPS)-induced inflammatory challenge in rats, chronic treatment with agomelatine significantly reduced the LPS-induced increase of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in the brain. nih.gov This effect was associated with the inhibition of NF-κB translocation, a key transcription factor in the inflammatory response, and alterations in microglia activation. nih.gov Furthermore, agomelatine was found to alter the expression of enzymes involved in the kynurenine (B1673888) pathway, which are considered important mediators of inflammation-related depression. nih.gov

In a mouse model of Alzheimer's disease (APP/PS1 mice), agomelatine was shown to inhibit neuroinflammation in the hippocampus. frontiersin.org Specifically, it reduced the levels of the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokines IL-4 and TGF-β. frontiersin.org This anti-inflammatory effect was linked to the promotion of microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype and the suppression of astrocyte activation. frontiersin.org

Further supporting its anti-inflammatory role, agomelatine has been shown to prevent microglial activation and exert neuroprotective effects in other models. nih.gov In a stroke mouse model, agomelatine prevented macrophage infiltration and brain endothelial cell damage, which are processes closely linked to inflammation. aging-us.com These findings collectively indicate that agomelatine's ability to modulate inflammatory responses in the central nervous system is a significant aspect of its neurobiological profile. nih.govfrontiersin.orgnih.govaging-us.com

Preclinical Behavioral Paradigms for Mechanistic Elucidation

Investigation of Agomelatine's Effects in Animal Models of Affective Disorders (e.g., chronic mild stress, social defeat stress, learned helplessness, forced swim test)

Agomelatine has demonstrated antidepressant-like effects across a range of well-validated animal models of affective disorders, providing a strong preclinical basis for its therapeutic use.

Chronic Mild Stress (CMS): In the CMS model, which induces a state of anhedonia in rodents, chronic evening administration of agomelatine dose-dependently reversed the stress-induced reduction in sucrose (B13894) consumption. researchgate.netnih.gov This effect was comparable to that of the established antidepressants imipramine and fluoxetine. researchgate.net The antidepressant-like activity of agomelatine in the CMS model was observed regardless of the time of drug administration (morning or evening), suggesting a mechanism that is not solely dependent on its melatonin agonist properties. researchgate.netnih.gov Furthermore, a study showed that chronic administration of agomelatine for five weeks normalized the level of sucrose intake in rats subjected to seven weeks of stress. nih.gov

Social Defeat Stress: In the chronic social defeat stress (CSDS) model, which mimics psychosocial stress in humans, agomelatine treatment significantly alleviated depressive and anxiety-like behaviors. mdpi.comresearchgate.net Mice treated with agomelatine showed a marked decrease in social avoidance, a key feature of the CSDS model. mdpi.com

Learned Helplessness: In the learned helplessness model, where animals are exposed to inescapable stress, agomelatine significantly reduced the deficit in avoidance learning. researchgate.netnih.gov This effect was comparable to that of imipramine and was abolished by pretreatment with a melatonin receptor antagonist, suggesting the involvement of melatonin receptors in this action. researchgate.netnih.gov

Forced Swim Test (FST): The FST is a widely used screening test for antidepressant activity. Acute administration of agomelatine has been shown to significantly decrease the duration of immobility in rats. psychiatryonline.org In mice, repeated administration of agomelatine was necessary to produce a significant antidepressant-like effect. psychiatryonline.orgnih.govnih.gov Studies have shown that both acute and repeated administration of agomelatine in rats significantly reduced immobility time, with a dose-dependent effect observed after repeated administration. nih.govnih.gov In mice, a significant effect was seen after repeated evening administration, while acute administration had no significant effect. nih.govnih.gov The antidepressant-like activity of agomelatine in the FST is thought to be mediated by both its melatonergic and 5-HT2C receptor antagonist properties. psychiatryonline.org

Table 3: Effects of Agomelatine in Animal Models of Affective Disorders

Model Key Behavioral Outcome Effect of Agomelatine Reference
Chronic Mild Stress Sucrose Consumption Increased (reversed deficit) researchgate.netnih.govnih.gov
Social Defeat Stress Social Interaction Increased (reduced avoidance) mdpi.com
Learned Helplessness Escape Failures Decreased (improved learning) researchgate.netnih.gov
Forced Swim Test Immobility Time Decreased psychiatryonline.orgnih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Agomelatine
Fluoxetine
Imipramine
Melatonin
Ramelteon
S22153
S32006
Deferasirox
Aminoguanidine

Exploratory Research in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's disease models, Parkinson's disease models)

The potential therapeutic utility of agomelatine has been investigated in various animal models of neurodegenerative disorders, primarily focusing on Alzheimer's and Parkinson's disease. These preclinical studies aim to elucidate the neurobiological effects of agomelatine on key pathological hallmarks of these conditions.

In the context of Alzheimer's disease, research has utilized transgenic models that recapitulate aspects of the disease's pathology. One such study employed the TgF344-AD rat model, which expresses human mutant amyloid-precursor protein (APP) and presenilin 1 (PS1). nih.govresearchgate.netcambridge.org In this model, long-term treatment with agomelatine initiated before the full development of pathology led to sex-specific effects. nih.gov Female TgF344-AD rats treated with agomelatine exhibited reduced cognitive deficits in the active place avoidance task. nih.govcambridge.org Interestingly, this cognitive improvement was not associated with a decrease in amyloid-beta plaque burden in females, suggesting a potential mechanism of increased resilience to amyloid pathology. nih.govcambridge.org Conversely, male transgenic rats treated with agomelatine did show a decrease in amyloid burden in the dentate gyrus of the hippocampus, but no significant improvement in cognitive performance was observed. nih.govcambridge.org Further investigation in female rats indicated that agomelatine modulated microglial activation in the dentate gyrus. nih.govcambridge.org

Another study using the APP/PS1 mouse model also demonstrated positive outcomes. frontiersin.org Agomelatine treatment was found to attenuate spatial memory deficits and reduce both amyloid-β (Aβ) deposition and tau phosphorylation in the hippocampus. frontiersin.org The neuroprotective effects in this model were linked to the activation of DHCR24 signaling and the inhibition of the Akt/mTOR and Hes1/Notch1 signaling pathways. frontiersin.org Furthermore, agomelatine appeared to exert an anti-inflammatory effect by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and by suppressing astrocyte activation. frontiersin.org A study in a streptozotocin-induced rat model of Alzheimer's disease also reported that agomelatine administration decreased Aβ protein expression in the hippocampus and improved spatial memory and anxiety-like behaviors. frontiersin.org Additionally, research in SWR/J mice has shown that agomelatine treatment countered weight loss associated with the Alzheimer's-like pathology, improved short-term memory, reduced acetylcholinesterase activity, lowered levels of interleukin-6 and oxidative stress markers, and increased total antioxidant capacity. nih.gov Histopathological analysis revealed enhanced structural integrity in hippocampal regions, and Fourier-transform infrared (FTIR) spectroscopy indicated a protective effect on the molecular structure of the brain, particularly in preserving lipid order and preventing protein oxidation. nih.gov

The findings in animal models of Parkinson's disease, however, have been more contradictory. A study using a rotenone-induced rat model of Parkinson's disease reported that agomelatine treatment exacerbated the pathology. nih.govparkinsonsnewstoday.com In these animals, agomelatine augmented the apomorphine-induced rotation response, a measure of motor asymmetry, and impaired motor coordination. nih.gov The treatment also led to a significant increase in apoptosis, evidenced by a rise in caspase-3 expression, and an increase in protein oxidation levels. nih.govparkinsonsnewstoday.com This was accompanied by a decrease in the number of neurons in the striatum. nih.gov

Similarly, research utilizing the 6-hydroxydopamine (6-OHDA) intranigral rat model found that agomelatine treatment worsened the robustness of circadian locomotor rhythms and did not prevent depressive-like behavior, as measured by the sucrose preference test. nih.govresearchgate.net The study also noted that agomelatine did not offer neuroprotection in this model. nih.gov

These contrasting results highlight the complexity of agomelatine's effects in different models of Parkinson's disease and suggest that its impact may be dependent on the specific neurotoxic insult and the pathological mechanisms at play.

Table 1: Effects of Agomelatine in Animal Models of Alzheimer's Disease

Animal Model Key Findings Putative Mechanisms of Action Reference
TgF344-AD Rat Reduced cognitive deficits (females); Decreased amyloid burden in dentate gyrus (males); Modulated microglial activation (females). Increased resilience to amyloid deposition. nih.govcambridge.org
APP/PS1 Mouse Attenuated spatial memory deficit; Reduced Aβ deposition and tau phosphorylation. Activation of DHCR24 signaling; Inhibition of Akt/mTOR and Hes1/Notch1 signaling; Promotion of M2 microglial polarization. frontiersin.org
Streptozotocin-induced Rat Decreased hippocampal Aβ expression; Improved spatial memory and anxiety-like behavior. Not specified. frontiersin.org
SWR/J Mouse Improved short-term memory; Reduced acetylcholinesterase activity, IL-6, and oxidative stress; Preserved brain molecular structure. Antioxidant and anti-inflammatory effects. nih.gov

Table 2: Effects of Agomelatine in Animal Models of Parkinson's Disease

Animal Model Key Findings Putative Mechanisms of Action Reference
Rotenone-induced Rat Exacerbated motor dysfunction and neuron loss; Increased apoptosis and protein oxidation. Increased toxicity. nih.govparkinsonsnewstoday.com

Investigation in Animal Models of Cerebrovascular Events (e.g., ischemic stroke)

The neuroprotective potential of agomelatine has also been explored in the context of cerebrovascular events, particularly ischemic stroke. Studies utilizing animal models of transient middle cerebral artery occlusion (tMCAO) have demonstrated several beneficial effects of agomelatine.

In a mouse model of tMCAO, agomelatine treatment was shown to offer long-term protection against cerebral ischemia. nih.gov Administration of agomelatine resulted in a diminished lesion size. nih.gov One of the key findings from this research is the effect of agomelatine on white matter integrity. Following an ischemic stroke, there is often damage to the myelin sheaths that insulate nerve fibers. The study found that agomelatine-treated mice displayed an increased area covered by myelin basic protein (MBP) and improved myelin thickness in the external capsule, as observed through transmission electron microscopy. nih.gov This preservation of white matter integrity is attributed to the promotion of oligodendrocyte precursor cell (OPC) differentiation. nih.gov

Further investigations into the mechanisms underlying agomelatine's neuroprotective effects in ischemic stroke have highlighted its anti-apoptotic and antioxidant properties. explorationpub.comexplorationpub.com Agomelatine has been shown to reduce neuronal damage by activating anti-apoptotic pathways. explorationpub.comexplorationpub.com It can enhance the expression of the anti-apoptotic protein B-cell lymphoma-extra large and decrease the levels of the pro-apoptotic protein Bax and cleaved caspase-3. explorationpub.comexplorationpub.com

The antioxidant effects of agomelatine are also significant. Ischemic events lead to the generation of reactive oxygen species (ROS), which cause cellular damage. explorationpub.comexplorationpub.com Agomelatine has been found to reduce levels of ROS and malondialdehyde, a marker of lipid peroxidation. explorationpub.comexplorationpub.com This is achieved, in part, through the modulation of the Nrf2/antioxidant defense mechanism. explorationpub.comexplorationpub.com Agomelatine administration has been shown to increase the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). explorationpub.comexplorationpub.com

Moreover, agomelatine has demonstrated anti-inflammatory effects in the context of stroke. It can inhibit the activation of microglia and the infiltration of macrophages into the brain tissue. explorationpub.comaging-us.com This is thought to occur through the inhibition of the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome signaling pathway. explorationpub.com By preventing macrophage infiltration and damage to brain endothelial cells, agomelatine helps to maintain the integrity of the blood-brain barrier, which is often compromised after a stroke. aging-us.com

Table 3: Effects of Agomelatine in Animal Models of Ischemic Stroke

Animal Model Key Findings Putative Mechanisms of Action Reference
tMCAO Mouse Reduced lesion size; Preserved white matter integrity; Improved neurological function. Promotion of OPC differentiation; Anti-apoptotic effects (increased Bcl-xL, decreased Bax and cleaved caspase-3); Antioxidant effects (activation of Nrf2 pathway, increased HO-1 and SOD); Anti-inflammatory effects (inhibition of TLR4/NLRP3 pathway, reduced microglial activation and macrophage infiltration). nih.govexplorationpub.comexplorationpub.comaging-us.com

Preclinical Pharmacokinetic and Pharmacodynamic Integration

Absorption, Distribution, and Elimination Profiles in Preclinical Species

Preclinical studies in various animal species, including mice, rats, and monkeys, have been instrumental in characterizing the fundamental pharmacokinetic properties of agomelatine (B1665654).

Following oral administration, agomelatine is absorbed rapidly and extensively, with at least 80% of the dose being absorbed. europa.eugeneesmiddeleninformatiebank.nlfrontiersin.org However, it undergoes substantial first-pass metabolism, leading to a low absolute bioavailability. geneesmiddeleninformatiebank.nlfrontiersin.orgeuropa.eu In rats and monkeys, the absolute bioavailability was reported to be as low as 7% and 0.2%, respectively. europa.eu This extensive first-pass effect results in considerable inter-individual variability in plasma concentrations. europa.eugeneesmiddeleninformatiebank.nl The peak plasma concentration (Tmax) is typically reached within 1 to 2 hours after oral dosing. europa.eugeneesmiddeleninformatiebank.nl

The volume of distribution at steady state is approximately 35 liters, indicating a moderate distribution into tissues. europa.eueuropa.eu Agomelatine exhibits high plasma protein binding, with about 95% of the drug bound to proteins. europa.eueuropa.eunih.gov This binding is independent of the drug concentration and is not significantly altered by age or renal impairment. europa.eueuropa.eu However, in cases of hepatic impairment, the free fraction of the drug is doubled. europa.eueuropa.eu Studies in pregnant rats have shown that agomelatine can cross the placenta and enter fetal circulation. europa.eu

Elimination of agomelatine is rapid, with a mean plasma half-life ranging between 1 and 2 hours. europa.eu The clearance is high, approximately 1,100 ml/min, and is primarily metabolic. europa.eu The majority of the administered dose, around 80%, is excreted in the urine, predominantly in the form of metabolites. europa.eueuropa.eucsic.es The recovery of the unchanged compound in the urine is negligible. europa.eu In rats, about 50-75% of a radioactive dose was recovered in the urine and 20-40% in the feces, while in monkeys, a larger proportion (60-80%) was excreted in the urine, which is similar to the excretion pattern in humans. europa.eu

SpeciesRoute of AdministrationAbsolute BioavailabilityTmax (hours)Plasma Protein BindingPrimary Route of Elimination
Rat Oral7% europa.eu1-2 europa.eugeneesmiddeleninformatiebank.nl~95% europa.eueuropa.eunih.govUrine (50-75%), Feces (20-40%) europa.eu
Monkey Oral0.2% europa.eu1-2 europa.eugeneesmiddeleninformatiebank.nl~95% europa.eueuropa.eunih.govUrine (60-80%) europa.eu
Mouse OralData not available1-2 europa.eugeneesmiddeleninformatiebank.nl~95% europa.eueuropa.eunih.govUrine (~80%) europa.eueuropa.eucsic.es

Characterization of Metabolite Formation and Biotransformation Pathways (e.g., CYP isoenzymes)

The biotransformation of agomelatine is extensive and primarily occurs in the liver through oxidation and subsequent conjugation. The major metabolic pathways are hydroxylation and demethylation. nih.govd-nb.info

The cytochrome P450 (CYP) isoenzyme system plays a crucial role in the metabolism of agomelatine. csic.esuky.edu Specifically, CYP1A2 is the principal isoenzyme responsible for approximately 90% of its metabolism. europa.eugeneesmiddeleninformatiebank.nleuropa.eucsic.es The remaining 10% is metabolized by CYP2C9 and CYP2C19. europa.eugeneesmiddeleninformatiebank.nleuropa.eucsic.es The major metabolites produced are hydroxylated and demethylated agomelatine, which are pharmacologically inactive. europa.eueuropa.eu These metabolites are rapidly conjugated, primarily with glucuronic acid, and then eliminated. csic.es

In vitro studies using human liver microsomes (HLM) have identified a total of thirty-eight metabolites and adducts of agomelatine, with thirty-two of them being novel discoveries. nih.gov These include five GSH-trapped adducts and two semicarbazide-trapped aldehydes. nih.gov Furthermore, in vivo studies in mice have characterized three N-acetyl cysteine conjugated-AGM adducts in urine and feces, which are formed from the degradation of the GSH adducts. nih.gov The formation of these reactive metabolites, including GSH adducts and hydrazones, is primarily mediated by CYP1A2 and CYP3A4. nih.govnih.govd-nb.info

CYP IsoenzymeContribution to MetabolismMetabolic Pathway
CYP1A2 ~90% europa.eugeneesmiddeleninformatiebank.nleuropa.eucsic.esHydroxylation, Formation of GSH adducts and hydrazones nih.govcsic.esnih.govd-nb.info
CYP2C9 ~10% (minor role) europa.eugeneesmiddeleninformatiebank.nleuropa.eucsic.esDemethylation csic.es
CYP2C19 ~10% (minor role) europa.eugeneesmiddeleninformatiebank.nleuropa.eucsic.esDemethylation csic.es
CYP3A4 Minor roleFormation of GSH adducts and hydrazones nih.govnih.govd-nb.info

In Vitro-In Vivo Correlation Studies for Receptor Occupancy and Functional Effects

The pharmacological activity of agomelatine is attributed to its dual action as a potent agonist at MT1 and MT2 melatonergic receptors and as an antagonist at 5-HT2C receptors. nih.govmdpi.com In vitro binding assays have demonstrated high affinity of agomelatine for human MT1 and MT2 receptors. nih.govmedchemexpress.com These in vitro findings correlate with in vivo functional effects observed in animal models.

In vivo studies have shown that agomelatine can effectively displace radiolabeled ligands from MT1 and MT2 receptors in the brain, confirming its ability to engage these targets in a living system. nih.gov The antidepressant-like effects of agomelatine observed in various animal models, such as the forced swim test and chronic mild stress model, are believed to be mediated by the synergistic action on both melatonergic and 5-HT2C receptors. nih.govpsychiatryonline.org For instance, the antidepressant effect of agomelatine can be inhibited by the co-administration of an MT1/MT2 receptor antagonist, highlighting the crucial role of melatonergic agonism. psychiatryonline.org

Furthermore, the 5-HT2C antagonistic property of agomelatine has been established in vivo at doses consistent with its antidepressant effects. nih.gov This antagonism leads to an increase in dopamine (B1211576) and noradrenaline release, specifically in the frontal cortex, without affecting extracellular serotonin (B10506) levels. core.ac.ukeuropa.eu This neurochemical effect is thought to contribute to its antidepressant and anxiolytic properties.

Modeling of Drug-Receptor Interactions and Systemic Responses in Animal Models

The unique receptor interaction profile of agomelatine has been extensively studied in various animal models to understand its systemic responses. Agomelatine has demonstrated antidepressant-like effects in models of depression such as the learned helplessness test, despair test, and chronic mild stress. europa.eu It has also shown efficacy in models related to circadian rhythm desynchronization and anxiety. europa.eu

In models of obsessive-compulsive disorder, such as the marble-burying behavior test in mice, agomelatine has shown a potent anticompulsive effect. nih.gov This effect is attributed to its 5-HT2C antagonism and MT1/2 agonism and is not mediated by the GABAergic system. nih.gov

Furthermore, agomelatine has shown antipsychotic-like effects in rodent models. It has been observed to decrease rearing behavior and apomorphine-induced stereotypical behavior in rats, which are considered indicators of antipsychotic activity. dusunenadamdergisi.org

Analytical and Computational Methodologies in Agomelatine Research

Advanced Analytical Techniques for Preclinical Biological Matrices

The quantification of agomelatine (B1665654) in preclinical biological matrices such as plasma, saliva, and tissue extracts is fundamental to pharmacokinetic and toxicological studies. europa.euresearchgate.net A variety of highly sensitive and specific analytical methods have been developed for this purpose.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), High-Performance Thin-Layer Chromatography (HPTLC))

Chromatographic techniques form the cornerstone of agomelatine analysis, enabling its separation from complex biological matrices and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of agomelatine. jcbms.org Reversed-phase HPLC (RP-HPLC) methods, often utilizing C18 columns, are common. jcbms.orgresearchgate.netekb.eg The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netekb.eg Detection is frequently carried out using UV or fluorescence detectors, leveraging agomelatine's inherent chromophoric and fluorescent properties. researchgate.netjcbms.org For instance, one HPLC method uses a C18 column with a mobile phase of potassium dihydrogen phosphate and acetonitrile, with detection at 230 nm. researchgate.netnih.gov Another validated RP-HPLC method for estimating agomelatine in human plasma employed a C18 column with a mobile phase of acetonitrile and phosphate buffer, also with UV detection at 230nm. ijprajournal.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed and resolution. nih.gov UHPLC methods have been successfully developed for the quantification of agomelatine and its impurities. nih.govbiomedpharmajournal.org One such method utilized a BEH Shield RP18 stationary phase with a mobile phase composed of acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov This technique provides a rapid and efficient means of analysis, crucial for high-throughput screening. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative for the quantification of agomelatine. researchgate.netekb.eg A validated HPTLC method involves separation on silica (B1680970) gel plates with a mobile phase of chloroform, methanol, and ammonia (B1221849) solution. researchgate.netnih.gov Densitometric scanning at a specific wavelength, such as 230 nm, allows for quantification. researchgate.netnih.gov HPTLC methods have been successfully applied to determine agomelatine in bulk drug, pharmaceutical formulations, and human plasma. researchgate.netnih.govwalshmedicalmedia.com

Chromatographic MethodStationary Phase ExampleMobile Phase ExampleDetection Method
HPLC C18 columnPotassium dihydrogen phosphate & AcetonitrileUV (230 nm)
UHPLC BEH Shield RP18Acetonitrile, Methanol & Ammonium acetate bufferPDA
HPTLC Silica gel HPTLC F254 platesChloroform, Methanol & Ammonia solutionDensitometric scanning (230 nm)

Mass Spectrometry-Based Quantification (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

For enhanced sensitivity and selectivity, especially in complex biological fluids, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). jcbms.org This powerful technique is considered a gold standard for bioanalytical method development. pharmacompass.com

LC-MS/MS methods have been developed and validated for the quantification of agomelatine in human plasma. nih.govnih.gov These methods typically involve a liquid-liquid or solid-phase extraction step to isolate the drug from the plasma matrix. nih.govnih.gov The separation is achieved using an HPLC or UHPLC system, followed by detection with a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This allows for the specific detection and quantification of agomelatine and its internal standard. For example, a validated LC-MS/MS method for agomelatine in human plasma used a Betasil C18 column and mass spectrometric detection in the positive ionization mode. nih.gov Another method monitored the mass transition of m/z 244.1 → 185.3 for agomelatine. nih.gov

Spectroscopic Assay Development (e.g., Area Under Curve (AUC), Zero Order Spectroscopic (ZOC) methods)

UV-spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of agomelatine in bulk and pharmaceutical dosage forms. biomedpharmajournal.org These methods are based on the measurement of light absorbance by the drug molecule.

Two such methods that have been developed and validated are the Area Under the Curve (AUC) and the Zero Order Spectroscopic (ZOS) or Zero Order Derivative Spectrophotometry (ZOC) methods. biomedpharmajournal.org In the AUC method, the area under the UV spectrum of agomelatine within a specific wavelength range (e.g., 212-237 nm) is measured. biomedpharmajournal.org The ZOC method involves measuring the absorbance at a specific wavelength, which corresponds to the absorption maximum (λmax) of the drug (e.g., 229 nm). biomedpharmajournal.org Both methods have demonstrated good accuracy and precision for the quantification of agomelatine. biomedpharmajournal.org

Spectroscopic MethodPrincipleWavelength Range/Point
Area Under Curve (AUC) Measures the area under the UV spectrum.212-237 nm
Zero Order Spectroscopic (ZOC) Measures absorbance at the absorption maximum.229 nm

Impurity Profiling and Stability-Indicating Methods for Research Compounds

Ensuring the purity and stability of agomelatine is critical for both research and pharmaceutical development. Stability-indicating analytical methods are designed to separate and quantify the intact drug from its potential degradation products that may form under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal). researchgate.netwalshmedicalmedia.comphmethods.net

Several stability-indicating HPLC and HPTLC methods have been developed and validated for agomelatine. researchgate.netnih.govwalshmedicalmedia.com These methods are capable of resolving agomelatine from its forced degradation products, demonstrating their specificity. researchgate.netekb.eg For instance, one study showed that agomelatine is susceptible to degradation under acidic and alkaline conditions. researchgate.net Another study developed a stability-indicating HPLC method that could separate agomelatine from seven potential impurities. ijprajournal.com The structures of these impurities were confirmed using techniques like NMR and IR analysis. ijprajournal.com The development of such methods is crucial for quality control and for understanding the degradation pathways of the compound. researchgate.net

In Vitro Cell-Based and Tissue-Based Experimental Models

In vitro models are indispensable for characterizing the pharmacological profile of agomelatine at the molecular and cellular levels. These models provide a controlled environment to study its interactions with specific receptors and its effects on cellular signaling pathways.

Receptor Expressing Cell Lines for Ligand Binding and Signal Transduction Assays

To investigate the interaction of agomelatine with its primary targets, cell lines genetically engineered to express specific receptors are widely used. nih.gov These recombinant cell lines are crucial for performing ligand binding and signal transduction assays.

Binding assays using transfected cells have confirmed that agomelatine exhibits a high affinity for human melatonin (B1676174) MT1 and MT2 receptors. nih.gov These assays typically involve competition experiments where agomelatine displaces a radiolabeled ligand from the receptors. nih.gov

Primary Neuronal and Glial Culture Systems for Neurobiological Investigations

Primary neuronal and glial cell cultures are fundamental tools for investigating the direct cellular and molecular effects of agomelatine. These in vitro systems allow for controlled studies on specific cell types of the central nervous system (CNS), isolated from the complexities of the whole brain.

Hippocampal Neuronal Cultures: The hippocampus, a brain region crucial for memory and mood regulation, is a frequent subject of agomelatine research. Studies using primary hippocampal neuronal cultures have demonstrated agomelatine's neuroprotective properties. For instance, in models of doxorubicin-induced neurotoxicity in the HT-22 hippocampal cell line, agomelatine has been shown to mitigate damage by reducing oxidative stress and apoptosis. gsconlinepress.com It significantly increased cell viability and reduced the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in a dose-dependent manner. gsconlinepress.com

Furthermore, research on chronically stressed rats has shown that agomelatine can normalize neuronal activity and promote neurogenesis in the hippocampus. nih.govnih.gov In these studies, agomelatine reversed stress-induced decreases in c-Fos expression, a marker of neuronal activity, and enhanced the proliferation and survival of new neurons. nih.govnih.gov Specifically, agomelatine has been found to completely normalize stress-affected cell survival. researchgate.net

Glial Cell Cultures: Glial cells, including astrocytes and microglia, are increasingly recognized for their roles in brain health and disease. frontiersin.org Astrocytes provide metabolic and structural support to neurons, while microglia are the resident immune cells of the CNS. frontiersin.org Co-culture models of astrocytes and microglia are used to study neuroinflammation, a process implicated in depression and other CNS disorders. frontiersin.org

Research has indicated that agomelatine's effects may extend to glial cells. For example, studies have investigated the expression of melatonin receptors (MT1 and MT2), which agomelatine targets, in both neurons and glial cells of various brain regions, including the cortex and thalamus. mdpi.com In the context of ischemic stroke, agomelatine has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), a type of glial cell responsible for myelination, thereby preserving white matter integrity. nih.gov This effect appears to be independent of its action as a serotonin (B10506) antagonist and is potentially mediated through the LRP1 receptor. nih.gov

Table 1: Effects of Agomelatine in Primary Neuronal and Glial Culture Systems
Cell Type/ModelExperimental ConditionKey FindingsReference
HT-22 Hippocampal Cell LineDoxorubicin-induced toxicityIncreased cell viability, decreased LDH release, reduced oxidative stress and apoptosis. gsconlinepress.com
Primary Hippocampal Neurons (from chronically stressed rats)Chronic mild stressNormalized neuronal activity (c-Fos expression), enhanced cell proliferation and survival. nih.govnih.gov
Primary Hippocampal Neurons (from chronically stressed rats)Chronic mild stressCompletely normalized stress-affected cell survival. researchgate.net
Primary Oligodendrocyte Precursor Cells (OPCs)Oxygen-glucose deprivation (OGD)Promoted OPC differentiation, preserved myelin integrity. nih.gov

Organotypic Slice Cultures for Neural Network Activity Analysis

Organotypic slice cultures represent a sophisticated in vitro model that bridges the gap between dissociated cell cultures and in vivo studies. In these cultures, a thin slice of brain tissue is maintained in a culture dish, preserving the three-dimensional architecture and local synaptic circuitry of the original tissue. This allows for the study of neural network activity and the effects of compounds like agomelatine in a more physiologically relevant context.

Cerebellar organotypic slice cultures have been utilized to investigate the effects of agomelatine on myelination following oxygen-glucose deprivation (OGD), a model for ischemic injury. nih.gov In these studies, agomelatine treatment after OGD was shown to preserve myelin integrity, as measured by the intensity of myelin basic protein (MBP) immunostaining and the myelination index. nih.gov This demonstrates a protective effect of agomelatine on the structural components of neural networks under ischemic conditions.

The cerebellum, isolated from postnatal rat pups, is a common source for these cultures. nih.gov The tissue is sectioned and maintained in a controlled environment, allowing for experimental manipulations and detailed analysis of cellular and network-level changes. nih.gov

Circadian Oscillator Cell Models for Rhythmicity Studies

Circadian oscillator cell models are instrumental in understanding how agomelatine influences the molecular clock that governs daily rhythms. These models often utilize cell lines that have been genetically engineered to report the rhythmic expression of core clock genes, such as Period2 (Per2). A common reporter system is the fusion of the Per2 promoter to the luciferase gene (PER2::LUC), which allows for real-time monitoring of circadian oscillations through bioluminescence. nih.govmdpi.com

Studies using these models have shown that agomelatine can modulate circadian rhythms. For instance, in vitro studies with colorectal cancer cell lines (HCT-116) demonstrated that agomelatine, similar to melatonin, can induce changes in the rhythmicity of several clock genes, including Per1-3, Cry1, Sirt1, and Prx1. nih.govmdpi.com Notably, agomelatine also regulated Bmal1 and Nr1d2 in these cells, suggesting a broader influence on the molecular clock compared to melatonin under the same conditions. nih.govmdpi.com

The effects of agomelatine on clock gene expression have also been investigated in the context of different cellular backgrounds. In HCT-116 cells lacking the p53 tumor suppressor gene, agomelatine was still able to regulate a suite of clock genes, including Per1-3, Cry1, Clock, Nr1d2, Sirt1, and Prx1. nih.govmdpi.com This suggests that agomelatine's effects on the circadian machinery can be independent of p53 signaling.

Table 2: Effects of Agomelatine on Clock Gene Rhythmicity in HCT-116 Cells
Cell LineClock Genes Regulated by AgomelatineClock Genes Regulated by MelatoninReference
HCT-116 (wild-type p53)Per1-3, Cry1, Sirt1, Prx1, Bmal1, Nr1d2Per1-3, Cry1, Sirt1, Prx1, Clock nih.govmdpi.com
HCT-116 (p53-null)Per1-3, Cry1, Clock, Nr1d2, Sirt1, Prx1Clock, Bmal1, Sirt1 nih.govmdpi.com

In Silico and Computational Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of agomelatine research, 3D-QSAR analyses of melatoninergic ligands have been instrumental in understanding the structural features that govern binding affinity to MT1 and MT2 receptors. nih.govmdpi.com

These studies have revealed that both the methoxy (B1213986) group and the N-acetylamino side chain of melatonin are critical for high receptor affinity. nih.govmdpi.com Furthermore, the spatial distance between these two groups is a key determinant of binding. nih.govmdpi.com QSAR models have suggested that replacing or conformationally restricting the amide substituent could enhance binding affinity and potentially lead to the development of more selective ligands for MT1 and MT2 receptors. nih.govmdpi.com This approach has guided the synthesis of novel agomelatine analogues with the aim of improving their pharmacological profiles. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Elucidation

Molecular docking and dynamics simulations are powerful computational tools that provide insights into how a ligand, such as agomelatine, binds to its receptor at the atomic level. These methods have been extensively used to study the interactions of agomelatine with its primary targets: the melatonin MT1 and MT2 receptors, and the serotonin 5-HT2C receptor.

Melatonin Receptors (MT1 and MT2): Molecular dynamics and docking protocols have been employed to predict the binding poses of agomelatine within the orthosteric sites of both MT1 and MT2 receptors. mdpi.com These simulations have shown that agomelatine establishes key interactions with specific amino acid residues in the binding pocket. For example, the aromatic scaffold of agomelatine is stabilized by lipophilic interactions, including a π-π stacking interaction with a phenylalanine residue (F179 in MT1 and F192 in MT2). mdpi.com

Free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, have suggested that agomelatine has a more favorable binding free energy (ΔGbind) than melatonin for both MT1 and MT2 receptors, indicating higher complex stability. mdpi.com This is consistent with experimental findings showing that agomelatine has a slightly better binding affinity than melatonin. mdpi.com

Serotonin 5-HT2C Receptor: Given that the three-dimensional structure of the 5-HT2C receptor is not fully known experimentally, homology modeling has been used to construct a 3D model of the receptor to study its interactions with agomelatine. tandfonline.com Docking studies with this model suggest that the acetyl group of agomelatine may play a role in its antagonist character at this receptor. tandfonline.com Compared to the endogenous ligand serotonin, agomelatine occupies a larger volume and presents a lower electronic density, which could sterically hinder the conformational changes required for receptor activation. tandfonline.com

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific receptor and elicit a biological response. This "pharmacophore" can then be used as a template for designing new ligands (de novo design) or for searching large chemical databases for novel compounds with the desired activity.

In the field of melatoninergic drug discovery, pharmacophore models have been developed based on the structures of known active ligands, including melatonin and its analogues. researchgate.net These models have helped to define the putative bioactive conformation of melatonin, which is characterized by a fully extended acetylaminoethyl side chain oriented perpendicularly to the indole (B1671886) ring. researchgate.net

By superimposing the structures of various melatoninergic ligands, researchers have built pharmacophore models that have guided the design of new chemical scaffolds. researchgate.net For example, molecular superposition models led to the design of novel melatonin receptor ligands based on a 2-acylaminomethyltetrahydroquinoline scaffold, which conformationally constrains the flexible side chain to mimic the bioactive conformation of melatonin. uniurb.it This approach has resulted in the discovery of highly potent and selective MT2 receptor full agonists. uniurb.it

Emerging Research Avenues and Theoretical Considerations for Agomelatine L + Tartaric Acid

Refined Hypotheses on Agomelatine's Multimodal Action and Receptor Heteromerization

Agomelatine's unique pharmacological profile, characterized by its dual activity as a potent agonist at melatonin (B1676174) (MT1/MT2) receptors and an antagonist at the 5-HT2C serotonin (B10506) receptor, has led to refined hypotheses about its multimodal mechanism of action. nih.gov A key area of emerging research is the concept of receptor heteromerization, which proposes that the synergistic effects of agomelatine (B1665654) arise from the physical interaction and formation of complexes between MT1/MT2 and 5-HT2C receptors. nih.govnih.gov

Studies have shown that 5-HT2C receptors can form heterodimers with MT1 and MT2 receptors, with a preference for MT2. nih.gov This interaction at the cellular level is thought to be the basis for the synergistic action that leads to downstream effects such as increased hippocampal neurogenesis. nih.govnih.gov The formation of these heteromers can alter the signaling pathways typically associated with each individual receptor. For instance, the presence of MT2 receptors has been shown to enhance the signaling of 5-HT2C receptors. nih.gov This "crosstalk" between the melatonergic and serotonergic systems is believed to be fundamental to agomelatine's therapeutic effects. nih.gov

This multimodal action is what distinguishes agomelatine from other antidepressants. ima-press.net By simultaneously modulating both systems, agomelatine can resynchronize disrupted circadian rhythms through its melatonergic agonism while also increasing the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex via its 5-HT2C antagonism. europa.euvidal.ru This dual action is thought to contribute to its antidepressant and anxiolytic properties. nih.gov

Interactive Data Table: Agomelatine Receptor Binding Affinities

ReceptorAffinity (Ki/pKi)Cell Line/TissueReference
MT1 (human, cloned) Ki: 0.1 nMCHO-hMT1 medchemexpress.comszabo-scandic.com
MT1 (human, cloned) Ki: 0.06 nMHEK-hMT1 medchemexpress.comszabo-scandic.com
MT2 (human, cloned) Ki: 0.12 nMCHO-hMT2 medchemexpress.comszabo-scandic.com
MT2 (human, cloned) Ki: 0.27 nMHEK-hMT2 medchemexpress.comszabo-scandic.com
5-HT2C (porcine, native) pKi: 6.4Porcine medchemexpress.comszabo-scandic.com
5-HT2C (human, cloned) pKi: 6.2Human medchemexpress.comszabo-scandic.com
5-HT2B (human) pKi: 6.6Human medchemexpress.commedchemexpress.com
5-HT2A (human, cloned) pKi: <5.0/5.3Human medchemexpress.commedchemexpress.com
5-HT1A (human, cloned) pKi: <5.0/5.2Human medchemexpress.commedchemexpress.com

Investigation of Agomelatine's Modulation of Specific Brain Circuits and Neural Networks

Research is increasingly focusing on how agomelatine modulates specific brain circuits and neural networks implicated in mood regulation. Its unique receptor profile allows it to influence several key pathways.

A primary target is the prefrontal cortex, where agomelatine has been shown to increase the release of norepinephrine and dopamine. europa.eunih.govmdpi.com This effect is a direct consequence of its 5-HT2C receptor antagonism. patsnap.com The prefrontal cortex is crucial for cognitive functions and mood regulation, and dysfunction in this area is often associated with depression.

Agomelatine also appears to normalize neuronal activity in the hippocampus, a brain region highly sensitive to stress. nih.gov In preclinical models of chronic stress, agomelatine has been observed to prevent the stress-induced suppression of c-Fos expression, a marker of neuronal activity, in the dentate gyrus of the hippocampus. nih.gov Furthermore, chronic administration of agomelatine has been linked to increased cell proliferation and survival in the hippocampus of stressed animals. nih.gov

The drug's influence extends to the amygdala and the bed nucleus of the stria terminalis, where antagonism of 5-HT2C receptors may modulate the GABAergic pathway, contributing to its anxiolytic effects. nih.gov There is also evidence to suggest that agomelatine can modulate the default mode network, which is often dysregulated in individuals with depression. nih.gov

Exploration of Agomelatine's Effects in Novel Preclinical Disease Models

The unique mechanism of agomelatine has prompted its investigation in a variety of novel preclinical disease models beyond major depressive disorder.

Neurodevelopmental Disorders: There is growing interest in the potential of agomelatine for neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and ADHD. mdpi.com Its ability to resynchronize circadian rhythms and its pro-cognitive effects are seen as potentially beneficial for addressing some of the core symptoms of these conditions. nih.govmdpi.com Preclinical studies suggest that agomelatine can promote neuronal plasticity and modulate glutamatergic neurotransmission, which are relevant to the pathophysiology of neurodevelopmental disorders. nih.gov

Dementia and Cognitive Decline: Agomelatine is being explored for its potential to alleviate behavioral and psychological symptoms of dementia (BPSD). nih.gov Its positive effects on sleep-wake cycles and anxiety are particularly relevant. nih.gov Some research also suggests that agomelatine may have a role in improving cognitive function in conditions like Alzheimer's disease, potentially through its neurotrophic effects. explorationpub.comresearchgate.net

Chronic Pain Models: Preclinical studies have demonstrated that agomelatine exhibits antihypersensitivity effects in various rat models of neuropathic pain, including those induced by trauma, metabolic dysfunction, and toxins. nih.gov This effect is believed to be mediated by its action on melatonergic, 5-HT2C, and α-2 adrenergic receptors. nih.gov These findings suggest a potential application for agomelatine in the management of chronic pain syndromes. researchgate.net

Interactive Data Table: Preclinical Models Investigating Agomelatine

Disease ModelKey FindingsReference
Chronic Stress (Rats) Normalizes hippocampal neuronal activity; promotes neurogenesis. nih.gov
Neuropathic Pain (Rats) Reduces mechanical hypersensitivity. nih.gov
Seizure Models (Mice) Exhibits antioxidant activity in certain seizure models. medchemexpress.commedchemexpress.com
Circadian Rhythm Disruption (Rats) Resynchronizes circadian rhythms. europa.euvidal.ru

Advanced Methodological Integration for Comprehensive Mechanistic Understanding

To gain a more in-depth understanding of agomelatine's mechanisms of action, researchers are beginning to integrate advanced methodologies into preclinical studies. While specific published research utilizing optogenetics and chemogenetics with agomelatine is still emerging, these techniques hold significant promise for dissecting the precise neural circuits and cellular pathways modulated by the compound.

Chemogenetics: Similar to optogenetics, chemogenetics enables the control of specific neurons, but through the use of engineered receptors and specific drug-like molecules. This approach could be employed to investigate the long-term consequences of modulating the activity of agomelatine's target receptors in specific circuits, providing insights into the neuroplastic changes that underlie its sustained therapeutic effects.

The integration of these advanced methods will be crucial for moving beyond correlational studies and establishing causal links between agomelatine's receptor interactions, its modulation of neural circuits, and its behavioral effects.

Future Directions in Drug Discovery Informed by Agomelatine's Unique Pharmacological Profile

The novel mechanism of action of agomelatine has opened up new avenues for future drug discovery in the field of neuropsychopharmacology. nih.govtandfonline.com Its success has highlighted the potential of targeting non-monoaminergic systems for the treatment of depression and related disorders. vidal.ru

Future drug discovery efforts are likely to focus on several key areas inspired by agomelatine's profile:

Development of Novel Multimodal Compounds: The synergistic action of agomelatine's dual receptor profile encourages the development of other compounds that target multiple receptor systems simultaneously. This could involve creating new molecules that, like agomelatine, interact with both melatonergic and serotonergic receptors, or exploring other novel combinations of receptor targets.

Targeting Circadian Rhythms: Agomelatine's ability to resynchronize circadian rhythms has underscored the importance of the chronobiological system in mood regulation. tandfonline.comresearchgate.net This may lead to the development of new chronobiotic drugs that specifically aim to correct disruptions in the sleep-wake cycle as a primary therapeutic strategy for depression.

Focus on Receptor Heteromers: The growing understanding of receptor heteromerization as a key component of agomelatine's action will likely spur research into identifying and targeting other receptor complexes. This could lead to the development of drugs with greater specificity and potentially fewer side effects.

Personalized Medicine Approaches: As our understanding of the neurobiological basis of depression becomes more refined, it may be possible to identify patient populations who are most likely to respond to a drug with a profile similar to agomelatine. This could involve using biomarkers related to circadian rhythm disruption or specific genetic profiles.

Q & A

Q. What are the primary molecular targets of Agomelatine (L(+)-Tartaric acid), and how do these targets influence experimental design in neuropsychopharmacology?

Agomelatine acts as a dual-target ligand : a potent agonist at melatonin MT1/MT2 receptors (Ki values: 0.1–0.27 nM across CHO/HEK cell lines) and a selective 5-HT2C receptor antagonist (pKi values: 6.4 and 6.2 in porcine/human receptors) .

  • Methodological Consideration :
    • Use radioligand binding assays to quantify receptor affinity in transfected cell lines (e.g., CHO-hMT1/HEK-hMT2).
    • For functional studies, employ cAMP assays (MT1/MT2 activation) or calcium flux assays (5-HT2C antagonism) to validate target engagement .

Q. How should researchers address discrepancies in Agomelatine’s efficacy across preclinical and clinical studies?

Clinical trials show variable efficacy in depression (e.g., HAMD score improvements at 25–50 mg doses ), while preclinical in vitro studies reveal pro-glycoxidative effects under glycation stress (e.g., increased advanced glycation end products in BSA models ).

  • Methodological Resolution :
    • Contextualize findings by differentiating acute vs. chronic exposure models . Clinical benefits may emerge from long-term receptor modulation, masking short-term pro-oxidative effects .
    • Incorporate multi-omics approaches (e.g., proteomics of glycation markers) in animal models to bridge mechanistic gaps .

Q. What standardized assays are recommended to evaluate Agomelatine’s impact on circadian rhythm pathways?

  • Core Methods :
    • Circadian gene expression profiling (e.g., Bmal1, Per2 via qPCR) in suprachiasmatic nucleus (SCN) cultures .
    • Locomotor activity assays in rodent models under light-dark cycles, measuring phase shifts post-agomelatine administration .

Advanced Research Questions

Q. How can researchers reconcile Agomelatine’s lack of direct antioxidant activity with its clinical neuroprotective effects?

In vitro studies show Agomelatine lacks scavenging capacity for ROS (e.g., hydroxyl radicals, H2O2) , yet clinical trials report reduced anhedonia and improved mood .

  • Hypothesis-Driven Approach :
    • Investigate indirect antioxidant mechanisms via MT1/MT2 activation, which may upregulate endogenous antioxidants (e.g., glutathione) .
    • Use knockout models (MT1/MT2<sup>-/-</sup> mice) to isolate receptor-specific neuroprotection .

Q. What experimental strategies are optimal for studying Agomelatine’s interactions with CYP1A2 inhibitors in hepatic safety assessments?

Agomelatine metabolism depends on CYP1A2, and co-administration with inhibitors (e.g., fluvoxamine) increases hepatotoxicity risk .

  • Methodological Framework :
    • Conduct hepatocyte co-culture assays with CYP1A2 inhibitors, monitoring ALT/AST release and mitochondrial stress markers.
    • Use PBPK modeling to predict drug-drug interaction risks in patient subgroups (e.g., obese/non-alcoholic fatty liver disease cohorts) .

Q. How can conflicting data on Agomelatine’s efficacy in comorbid depression (e.g., type 2 diabetes) be resolved?

One study reported Agomelatine’s superiority over sertraline in diabetic depression , yet other trials show no significant HAMD improvements .

  • Integrated Analysis :
    • Stratify clinical data by comorbidity severity (e.g., HbA1c levels) to identify responder subgroups.
    • Combine gut-brain axis metrics (e.g., microbiota diversity) with depression scores to explore mechanistic heterogeneity .

Q. What advanced models are suitable for probing Agomelatine’s role in anhedonia-related neural circuits?

Agomelatine improves anhedonia in MDD via 5-HT2C antagonism, which modulates dopamine release in reward pathways .

  • Cutting-Edge Approaches :
    • Use optogenetics in rodent ventral tegmental area (VTA) to map dopaminergic activation post-treatment.
    • Apply fMRI with reward-task paradigms in human subjects to quantify nucleus accumbens reactivity .

Q. How should researchers design studies to explore Agomelatine’s synergism with PROTAC-based therapies?

Agomelatine’s MT1/MT2 agonism may enhance PROTAC-mediated degradation of disease-linked proteins (e.g., tau in neurodegeneration) .

  • Experimental Design :
    • Test co-administration in tauopathy models (e.g., P301S mice), measuring MT1/MT2 expression and tau clearance via Western blot.
    • Employ surface plasmon resonance (SPR) to assess binding kinetics between Agomelatine and PROTAC components .

Data Contradiction Analysis

Q. Why does Agomelatine exhibit pro-glycoxidative effects in vitro despite clinical efficacy in depression?

  • Key Insights :
    • In vitro glycation models (e.g., BSA + methylglyoxal) lack endogenous repair mechanisms (e.g., glyoxalase-1) present in vivo .
    • Clinical benefits may override localized oxidative damage via systemic melatoninergic modulation .

Q. How can variable dose-response outcomes in Agomelatine trials (25 mg vs. 50 mg) be addressed methodologically?

  • Recommendations :
    • Implement pharmacogenomic screening for CYP1A2 polymorphisms to personalize dosing .
    • Use Bayesian adaptive trial designs to dynamically optimize dose regimens based on interim efficacy/safety data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 2
Agomelatine (L(+)-Tartaric acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.